2''-Acetylastragalin 2''-Acetylastragalin 2''-acetylastragalin is a kaempferol O-glucoside that is the 2''-acetyl derivative of astragalin (kaempferol 3-O-glucoside). Isolated from the aerial parts of Delphinium staphisagria, it exhibits trypanocidal activity. It has a role as a trypanocidal drug and a plant metabolite. It is a trihydroxyflavone, an acetate ester, a beta-D-glucoside, a monosaccharide derivative and a kaempferol O-glucoside. It derives from a kaempferol 3-O-beta-D-glucoside.
2''-Acetylastragalin is a natural product found in Staphisagria macrosperma with data available.
Brand Name: Vulcanchem
CAS No.: 1206734-95-3
VCID: VC0164379
InChI: InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1
SMILES: CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O
Molecular Formula: C23H22O12
Molecular Weight: 490.417

2''-Acetylastragalin

CAS No.: 1206734-95-3

Cat. No.: VC0164379

Molecular Formula: C23H22O12

Molecular Weight: 490.417

* For research use only. Not for human or veterinary use.

2''-Acetylastragalin - 1206734-95-3

Specification

Description 2''-acetylastragalin is a kaempferol O-glucoside that is the 2''-acetyl derivative of astragalin (kaempferol 3-O-glucoside). Isolated from the aerial parts of Delphinium staphisagria, it exhibits trypanocidal activity. It has a role as a trypanocidal drug and a plant metabolite. It is a trihydroxyflavone, an acetate ester, a beta-D-glucoside, a monosaccharide derivative and a kaempferol O-glucoside. It derives from a kaempferol 3-O-beta-D-glucoside.
2''-Acetylastragalin is a natural product found in Staphisagria macrosperma with data available.
CAS No. 1206734-95-3
Molecular Formula C23H22O12
Molecular Weight 490.417
IUPAC Name [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1
Standard InChI Key MWEQHAGXLGTSKL-OPCQMSRDSA-N
SMILES CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O
Appearance Yellow powder

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